molecular formula C10H9ClFN B8464546 2-Chloro-4-fluoro-3-propylbenzonitrile

2-Chloro-4-fluoro-3-propylbenzonitrile

Cat. No.: B8464546
M. Wt: 197.63 g/mol
InChI Key: DISSJQUIWUVOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-propylbenzonitrile is a halogenated benzonitrile derivative characterized by a propyl group at the 3-position, chlorine at the 2-position, fluorine at the 4-position, and a nitrile functional group. This compound is structurally related to agrochemical and pharmaceutical intermediates, where substituent variations influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

2-chloro-4-fluoro-3-propylbenzonitrile

InChI

InChI=1S/C10H9ClFN/c1-2-3-8-9(12)5-4-7(6-13)10(8)11/h4-5H,2-3H2,1H3

InChI Key

DISSJQUIWUVOQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1Cl)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-chloro-4-fluoro-3-propylbenzonitrile and its closest analogs based on substituent variations, reactivity, and synthetic pathways:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (Example)
2-Chloro-4-fluoro-3-propylbenzonitrile Not reported Cl (2), F (4), C₃H₇ (3) ~197.6 (calculated) High lipophilicity, agrochemical intermediate (inferred) N/A (limited data)
2-Chloro-4-fluoro-3-methylbenzonitrile 796600-15-2 Cl (2), F (4), CH₃ (3) 169.58 Intermediate for oxadiazole derivatives (e.g., Example 14 in [1]) ~70% (DMSO, 25 mL scale)
2-Chloro-4-methylbenzonitrile 668-45-1 Cl (2), CH₃ (4) 151.60 Solubility in polar aprotic solvents; used in cross-coupling reactions 65–75% (Pd-catalyzed)
2-Fluoro-4-methylbenzonitrile 57381-56-3 F (2), CH₃ (4) 135.14 Lower steric hindrance; electron-deficient aromatic systems 80% (microwave-assisted)

Key Observations:

Substituent Effects on Reactivity :

  • The propyl group in 2-chloro-4-fluoro-3-propylbenzonitrile introduces steric bulk compared to methyl analogs, which may reduce reaction rates in nucleophilic substitutions but improve membrane permeability in bioactive molecules.
  • Fluorine at the 4-position enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings or amidation reactions .

Synthetic Challenges: Methyl-substituted analogs (e.g., 796600-15-2) are synthesized via condensation with amino acids in DMSO (e.g., 70% yield with (R)-2-amino-3-hydroxy-3-methylbutanoic acid) . The propyl variant may require optimized conditions due to solubility differences.

Biological and Industrial Relevance :

  • Methyl and chloro analogs are intermediates in oxadiazole-based pharmaceuticals (e.g., antifungal agents). The propyl variant’s extended alkyl chain could enhance binding to hydrophobic enzyme pockets.

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